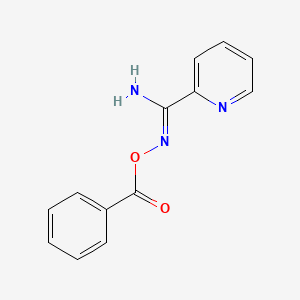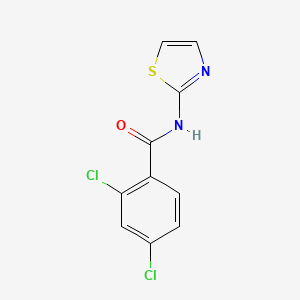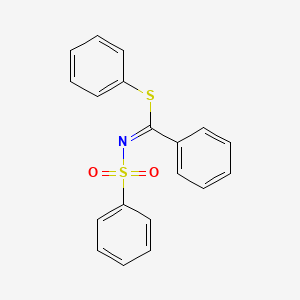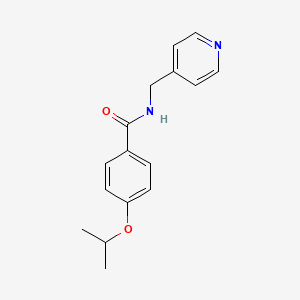
4-chloro-N-(2-methoxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-methoxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is commonly referred to as "CMPD 1" and belongs to the class of pyrazole carboxamide derivatives.
作用機序
CMPD 1 acts as an ATP-competitive inhibitor of protein kinases. It binds to the ATP-binding site of the kinase domain and prevents the transfer of phosphate groups to downstream substrates. This inhibitory activity leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
CMPD 1 has been shown to exhibit potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, including prostate cancer, leukemia, and lymphoma. It has also been shown to suppress inflammation and autoimmune responses in preclinical models. Additionally, CMPD 1 has been reported to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
CMPD 1 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis.
将来の方向性
CMPD 1 has shown promising results in preclinical studies, and further research is needed to evaluate its potential as a therapeutic agent in humans. Some of the future directions for CMPD 1 research include:
1. Investigating its efficacy and safety in clinical trials for cancer, inflammation, and autoimmune diseases.
2. Exploring its potential as a combination therapy with other drugs targeting protein kinases or other signaling pathways.
3. Identifying new protein kinase targets for CMPD 1 and optimizing its structure for improved potency and selectivity.
4. Developing new synthetic routes for CMPD 1 to reduce its cost and simplify its synthesis.
Conclusion
In conclusion, CMPD 1 is a promising compound with potential applications in drug development. Its inhibitory activity against protein kinases makes it a potential therapeutic agent for cancer, inflammation, and autoimmune disorders. Further research is needed to evaluate its efficacy and safety in clinical trials and to identify new targets and synthetic routes for improved potency and selectivity.
合成法
The synthesis of CMPD 1 involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with 2-methoxy-5-methylphenylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction yields CMPD 1 as a white solid with a purity of over 95%.
科学的研究の応用
CMPD 1 has been extensively studied for its potential applications in drug development. It has been shown to exhibit inhibitory activity against a wide range of protein kinases, including PIM1, PIM2, and PIM3. Protein kinases play a crucial role in cell signaling pathways and are implicated in various diseases, including cancer, inflammation, and autoimmune disorders. Therefore, CMPD 1 has been investigated as a potential therapeutic agent for these diseases.
特性
IUPAC Name |
4-chloro-N-(2-methoxy-5-methylphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-8-4-5-11(19-3)10(6-8)16-13(18)12-9(14)7-15-17(12)2/h4-7H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBNVYPQKCVSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=NN2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



hydrazone](/img/structure/B5465994.png)
![5-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride](/img/structure/B5465997.png)
![2-[3-hydroxy-2-oxo-3-(2-oxo-6-phenyl-3,5-hexadien-1-yl)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B5465998.png)

![1-[3-(2-furyl)-3-phenylpropyl]-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5466023.png)

amine hydrochloride](/img/structure/B5466037.png)
![5-chloro-2-[2-(4-oxo-3(4H)-quinazolinyl)ethoxy]benzaldehyde](/img/structure/B5466045.png)

![5-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}-3-methyl-5-oxopentanoic acid](/img/structure/B5466055.png)
![4-(4-ethoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B5466062.png)
![(3aS*,6aR*)-5-(4-ethylbenzyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5466067.png)